molecular formula C11H15F2N B12958175 (R)-1-(2,4-Difluorophenyl)pentan-1-amine

(R)-1-(2,4-Difluorophenyl)pentan-1-amine

Cat. No.: B12958175
M. Wt: 199.24 g/mol
InChI Key: BWGJXDWRLPCNRN-LLVKDONJSA-N
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Description

®-1-(2,4-Difluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-Difluorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a suitable amine precursor.

    Reductive Amination: The key step involves the reductive amination of 2,4-difluorobenzaldehyde with a pentan-1-amine derivative. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,4-Difluorophenyl)pentan-1-amine may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.

    Chiral Resolution: Employing chiral resolution techniques to separate the ®-enantiomer from the racemic mixture, if necessary.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Difluorophenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted aromatic compounds.

Scientific Research Applications

®-1-(2,4-Difluorophenyl)pentan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Difluorophenyl)pentan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,4-Difluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2,4-Difluorophenyl)butan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(2,4-Difluorophenyl)hexan-1-amine: A structurally similar compound with a longer carbon chain.

Uniqueness

®-1-(2,4-Difluorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and selectivity compared to its enantiomer and other structurally similar compounds.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

BWGJXDWRLPCNRN-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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